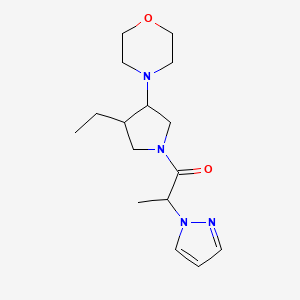![molecular formula C18H17N3O3 B6621116 Methyl 4-[[[2-(benzimidazol-1-yl)acetyl]amino]methyl]benzoate](/img/structure/B6621116.png)
Methyl 4-[[[2-(benzimidazol-1-yl)acetyl]amino]methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[[[2-(benzimidazol-1-yl)acetyl]amino]methyl]benzoate: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic compounds characterized by a fusion of benzene and imidazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[[[2-(benzimidazol-1-yl)acetyl]amino]methyl]benzoate typically involves multiple steps, starting with the formation of the benzimidazole core. One common synthetic route includes the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to ensure the final product's purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-[[[2-(benzimidazol-1-yl)acetyl]amino]methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH3) can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its benzimidazole core is particularly useful in the development of new pharmaceuticals and materials.
Biology: The biological applications of Methyl 4-[[[2-(benzimidazol-1-yl)acetyl]amino]methyl]benzoate include its use as a probe in biological studies to understand cellular processes and interactions.
Medicine: In medicine, this compound has shown potential as an antimicrobial, antiviral, and anticancer agent. Its derivatives are being explored for their therapeutic properties in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism by which Methyl 4-[[[2-(benzimidazol-1-yl)acetyl]amino]methyl]benzoate exerts its effects involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Benzimidazole: The parent compound with similar biological activities.
2-Methylbenzimidazole: A methylated derivative with enhanced properties.
4-Amino-1-methylbenzimidazole: Another derivative with different functional groups.
Uniqueness: Methyl 4-[[[2-(benzimidazol-1-yl)acetyl]amino]methyl]benzoate stands out due to its specific structural features, such as the presence of the acetyl and methyl groups, which contribute to its unique chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
methyl 4-[[[2-(benzimidazol-1-yl)acetyl]amino]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-24-18(23)14-8-6-13(7-9-14)10-19-17(22)11-21-12-20-15-4-2-3-5-16(15)21/h2-9,12H,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXCILYSLKAMCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC(=O)CN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-cyanophenyl)-2-[(5-cyclohexyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B6621037.png)
![N-[[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1,3-thiazol-2-amine](/img/structure/B6621041.png)
![N-propyl-2-[[5-(1,3-thiazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B6621048.png)
![5-[[[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]methylamino]methyl]pyridine-2-carboxamide](/img/structure/B6621057.png)
![[2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl] 5-propan-2-yl-1H-pyrazole-3-carboxylate](/img/structure/B6621074.png)
![5-bromo-N-[4-(dimethylamino)-2-ethoxybutyl]thiophene-2-sulfonamide](/img/structure/B6621082.png)
![N-[3-(dimethylsulfamoyl)-4-methylphenyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B6621088.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-3-ethyl-N-methyl-4-oxophthalazine-1-carboxamide](/img/structure/B6621097.png)

![N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6621111.png)

![5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B6621138.png)
![[2-Oxo-2-(2-phenylethylamino)ethyl] 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B6621143.png)
